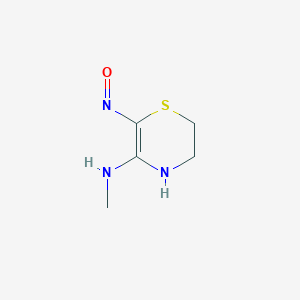

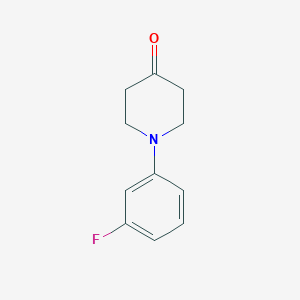

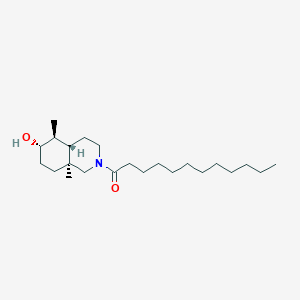

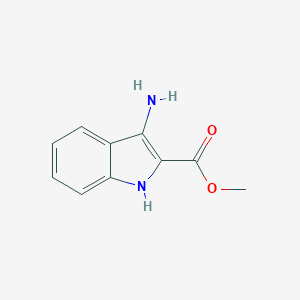

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine (NMDT) is an important compound that has been used in scientific research and lab experiments for many years. It is a nitrogen-containing heterocyclic compound, which is derived from the thiazine ring structure. NMDT has a wide range of applications and is used for various purposes in the pharmaceutical, medical, and biotechnology industries.

Applications De Recherche Scientifique

Synthesis and Functionalization

- N-Methyl- and N-alkylamines, including structures like N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine, are important in both academic research and industrial production. An expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts allows for the selective synthesis of N-methylated and N-alkylated amines. This development in synthesis methods is significant for producing various life-science molecules (Senthamarai et al., 2018).

Nitrosation Reactions

- The study of nitrosation reactions is a key area in understanding the behavior of compounds like this compound. Nitrosation of various drugs, including compounds with similar structures, has been extensively researched, providing insights into the chemical behavior of such compounds under different conditions (Gold & Mirvish, 1977).

Hydrolysis and Conformational Studies

- The hydrolysis reactions and conformational studies of related compounds, such as 2-substituted 3,5-diamino-4-nitroso-2H-1,2,6-thiadiazine 1,1-dioxides, contribute to understanding the stability and structural behavior of this compound in various environments. These studies, involving NMR spectroscopy and molecular orbital calculations, provide crucial insights into the stability and reactivity of similar nitroso compounds (Alkorta et al., 1996).

Reactivity with Sulfur Nucleophiles

- The study of reactivity with sulfur nucleophiles, as seen in N-methyl-N-nitroso-p-toluenesulfonamide, offers valuable information on the interactions and chemical processes involving compounds like this compound. Understanding the reaction mechanisms with sulfur nucleophiles is crucial in comprehending the broader chemical reactivity of such compounds (Adam et al., 2004).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine can be achieved through the reaction of 2-chloro-3,4-dihydrothiazine-5-carboxylic acid with methylamine and nitrous acid.", "Starting Materials": [ "2-chloro-3,4-dihydrothiazine-5-carboxylic acid", "Methylamine", "Nitrous acid" ], "Reaction": [ "The 2-chloro-3,4-dihydrothiazine-5-carboxylic acid is reacted with methylamine in the presence of a base such as sodium hydroxide to form N-methyl-2-amino-3,4-dihydrothiazine-5-carboxamide.", "The N-methyl-2-amino-3,4-dihydrothiazine-5-carboxamide is then reacted with nitrous acid to form N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine." ] } | |

| 148639-72-9 | |

Formule moléculaire |

C5H9N3OS |

Poids moléculaire |

159.21 g/mol |

Nom IUPAC |

(NE)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C5H9N3OS/c1-6-4-5(8-9)10-3-2-7-4/h9H,2-3H2,1H3,(H,6,7)/b8-5+ |

Clé InChI |

IFDRXBBBALHODS-VMPITWQZSA-N |

SMILES isomérique |

CN=C1/C(=N\O)/SCCN1 |

SMILES |

CN=C1C(=NO)SCCN1 |

SMILES canonique |

CN=C1C(=NO)SCCN1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)

![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)